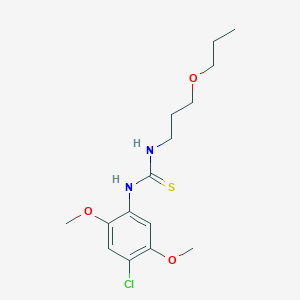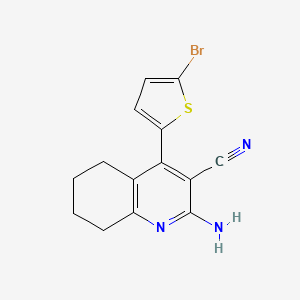![molecular formula C15H14N4O2 B1230162 2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)
2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-10-pyridazino[6,1-b]quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A novel anticancer scaffold, pyridazino[1,6-b]quinazolinone, showed significant antiproliferative effects against various human cancer cell lines, including ovarian, nasopharyngeal, gastric, and lung cells. Certain derivatives intercalated into DNA and exhibited potent topoisomerase I activity. One specific compound induced cell cycle arrest and apoptosis in gastric cells and demonstrated in vivo antitumor efficacy in xenograft models, suggesting the potential of pyridazino[1,6-b]-quinazolinones as promising antitumor agents (Huang et al., 2020).
Synthesis and Chemical Properties
Dipolar cycloaddition reactions with quinazolinones have been explored to synthesize various annelated pyrrolo- and pyridazinoquinazoline derivatives, providing a new route for synthesizing these compounds. The structural elucidation of these products was confirmed through elemental analysis and spectral data, contributing to the chemical understanding and potential applications of quinazolinones in medicinal chemistry (Ghabrial & Gaber, 2003).
Cytotoxic Evaluation
The cytotoxicity of fused pyridazino- and pyrrolo-quinazolinones derivatives was assessed on melanoma and prostate cell lines, showing significant cytotoxic activity. This indicates the therapeutic potential of these compounds in treating cancer, highlighting the importance of quinazolinone derivatives in developing new anticancer drugs (Vaseghi et al., 2017).
Antioxidant Properties
The antioxidant properties of 2-substituted quinazolin-4(3H)-ones were evaluated, revealing that certain derivatives possess significant antioxidant activity. This study provided insights into the structure–antioxidant activity relationships of quinazolinones, suggesting their potential use in addressing oxidative stress-related conditions (Mravljak et al., 2021).
Eigenschaften
Produktname |
2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone |
|---|---|
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-morpholin-4-ylpyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C15H14N4O2/c20-15-11-3-1-2-4-12(11)16-13-5-6-14(17-19(13)15)18-7-9-21-10-8-18/h1-6H,7-10H2 |
InChI-Schlüssel |
KRPNMJXQNSRRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



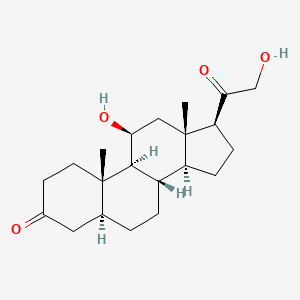
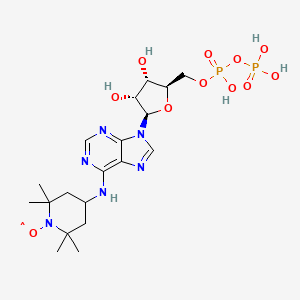
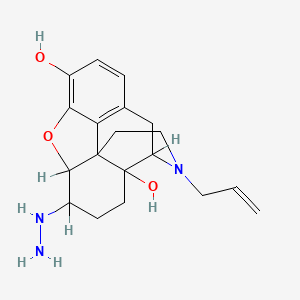
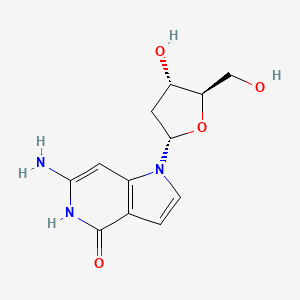
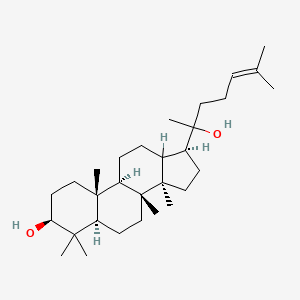
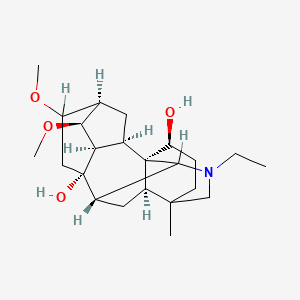
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
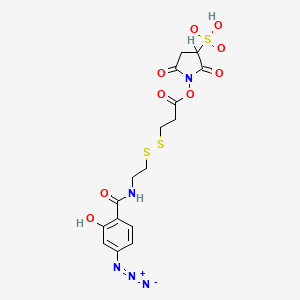
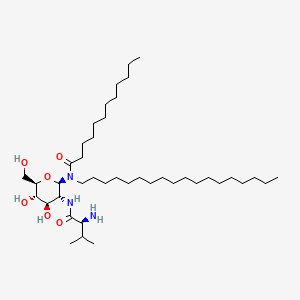
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
